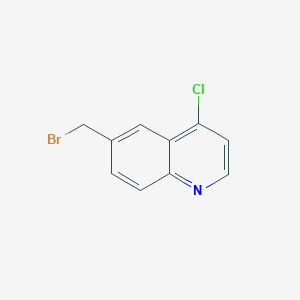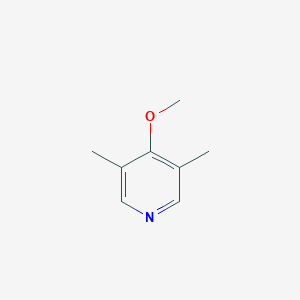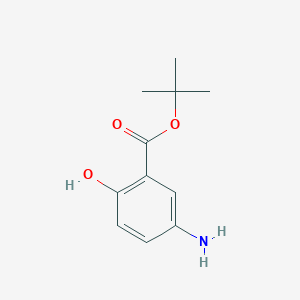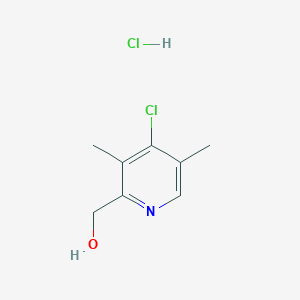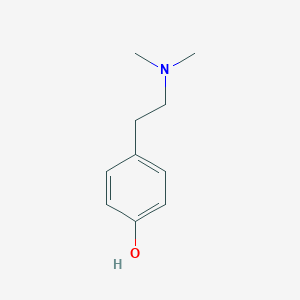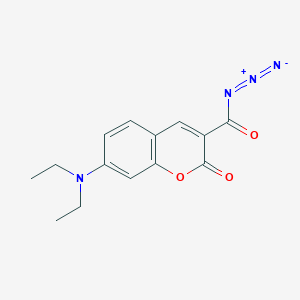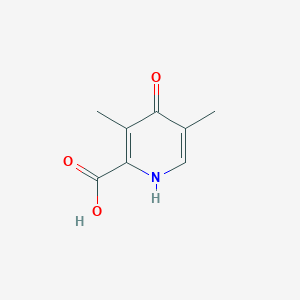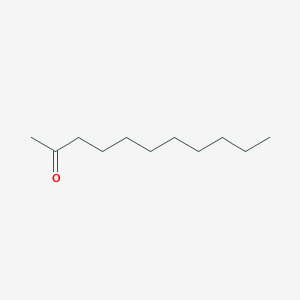
1-Phosphoryloxy-2,3-dihydroxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phosphoryloxy-2,3-dihydroxycyclohexane, also known as phosphocyclohexane, is a cyclic phosphate compound that has been studied for its potential applications in the field of biochemistry and pharmaceutical research. This compound has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 1-Phosphoryloxy-2,3-dihydroxycyclohexane involves the hydrolysis of the cyclic phosphate bond by the enzyme alkaline phosphatase. This process results in the formation of 2,3-dihydroxycyclohexanone and orthophosphate.
Effets Biochimiques Et Physiologiques
1-Phosphoryloxy-2,3-dihydroxycyclohexane has been found to exhibit unique biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-Phosphoryloxy-2,3-dihydroxycyclohexane in lab experiments is its unique biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 1-Phosphoryloxy-2,3-dihydroxycyclohexane. One potential avenue of research is the development of novel inhibitors of pyruvate dehydrogenase kinase using this compound as a lead compound. Additionally, further studies are needed to fully understand the anti-inflammatory properties of this compound and its potential applications in the treatment of various inflammatory conditions.
Méthodes De Synthèse
The synthesis of 1-Phosphoryloxy-2,3-dihydroxycyclohexane can be achieved through the reaction of cyclohexene oxide with phosphoric acid. This reaction results in the formation of the cyclic phosphate compound, which can be purified through various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-Phosphoryloxy-2,3-dihydroxycyclohexane has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of biochemistry, where it has been used as a substrate for the enzyme alkaline phosphatase. This enzyme catalyzes the hydrolysis of the cyclic phosphate bond, resulting in the formation of 2,3-dihydroxycyclohexanone and orthophosphate.
Propriétés
Numéro CAS |
146333-15-5 |
|---|---|
Nom du produit |
1-Phosphoryloxy-2,3-dihydroxycyclohexane |
Formule moléculaire |
C6H13O6P |
Poids moléculaire |
212.14 g/mol |
Nom IUPAC |
(2,3-dihydroxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13O6P/c7-4-2-1-3-5(6(4)8)12-13(9,10)11/h4-8H,1-3H2,(H2,9,10,11) |
Clé InChI |
NBMXVMPPXJFUTI-UHFFFAOYSA-N |
SMILES |
C1CC(C(C(C1)OP(=O)(O)O)O)O |
SMILES canonique |
C1CC(C(C(C1)OP(=O)(O)O)O)O |
Synonymes |
1,2,3-cyclohexanetriol-1-phosphate 1-phosphoryloxy-2,3-dihydroxycyclohexane cis-1,2,3-cyclohexanetriol-1-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



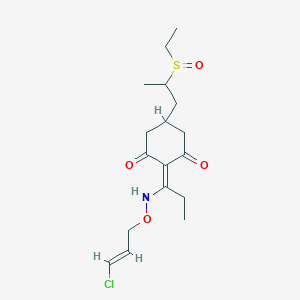
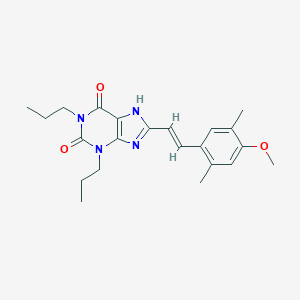
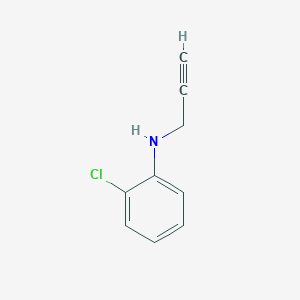
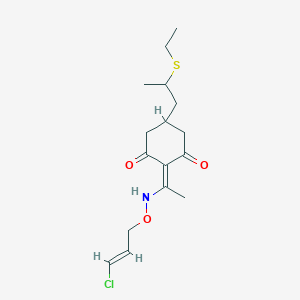
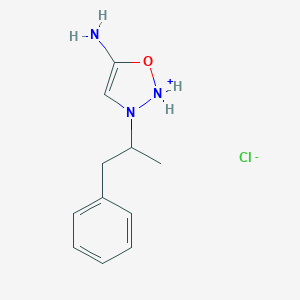
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
